molecular formula C11H13NS2 B14275888 (5E)-5-(Methylsulfanyl)-3,4-dihydro-2H-1,6-benzothiazocine CAS No. 130110-32-6

(5E)-5-(Methylsulfanyl)-3,4-dihydro-2H-1,6-benzothiazocine

Katalognummer: B14275888
CAS-Nummer: 130110-32-6
Molekulargewicht: 223.4 g/mol
InChI-Schlüssel: NWIGGRPTQYILDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5E)-5-(Methylsulfanyl)-3,4-dihydro-2H-1,6-benzothiazocine is a heterocyclic compound that features a benzothiazocine core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(Methylsulfanyl)-3,4-dihydro-2H-1,6-benzothiazocine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds in the presence of a base. The reaction conditions often require heating and the use of solvents such as ethanol or acetonitrile to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(5E)-5-(Methylsulfanyl)-3,4-dihydro-2H-1,6-benzothiazocine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazocine ring or the methylsulfanyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the thiazocine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazocine derivatives.

    Substitution: Halogenated, alkylated, or other substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

(5E)-5-(Methylsulfanyl)-3,4-dihydro-2H-1,6-benzothiazocine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (5E)-5-(Methylsulfanyl)-3,4-dihydro-2H-1,6-benzothiazocine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methylsulfanyl-benzothiazole
  • 3,4-Dihydro-2H-1,6-benzothiazocine
  • 5-Methylsulfanyl-1,2,3,4-tetrahydroquinoline

Uniqueness

(5E)-5-(Methylsulfanyl)-3,4-dihydro-2H-1,6-benzothiazocine is unique due to its specific substitution pattern and the presence of the methylsulfanyl group. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

130110-32-6

Molekularformel

C11H13NS2

Molekulargewicht

223.4 g/mol

IUPAC-Name

5-methylsulfanyl-3,4-dihydro-2H-1,6-benzothiazocine

InChI

InChI=1S/C11H13NS2/c1-13-11-7-4-8-14-10-6-3-2-5-9(10)12-11/h2-3,5-6H,4,7-8H2,1H3

InChI-Schlüssel

NWIGGRPTQYILDY-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NC2=CC=CC=C2SCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.